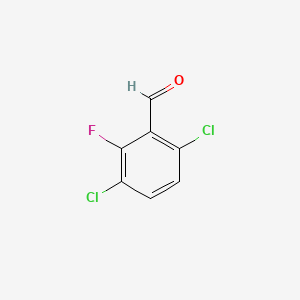

3,6-Dichloro-2-fluorobenzaldehyde

Description

BenchChem offers high-quality 3,6-Dichloro-2-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloro-2-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBCMWVCTUCCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298628 | |

| Record name | 3,6-Dichloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-61-6 | |

| Record name | 3,6-Dichloro-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Benzaldehydes

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dichloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

3,6-Dichloro-2-fluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern synthetic chemistry. Its strategic importance, particularly for professionals in drug discovery and agrochemical research, stems from the unique interplay of its three halogen substituents on the benzaldehyde core. The presence of chlorine and fluorine atoms dramatically alters the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable synthon for creating complex, high-value molecules.[1][2][3]

The fluorine atom, known for its ability to enhance metabolic stability, improve binding affinity, and modulate pKa, is a favored substituent in medicinal chemistry.[2] Concurrently, the two chlorine atoms provide additional points for synthetic diversification and influence the molecule's overall lipophilicity and crystalline structure.[3] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of 3,6-Dichloro-2-fluorobenzaldehyde, offering field-proven insights into its characterization and handling.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The properties of 3,6-Dichloro-2-fluorobenzaldehyde are dictated by its unique substitution pattern.

Data Summary

The quantitative physicochemical data for 3,6-Dichloro-2-fluorobenzaldehyde are summarized below for rapid reference.

| Property | Value | Source |

| IUPAC Name | 3,6-dichloro-2-fluorobenzaldehyde | [4] |

| CAS Number | 916420-61-6 | [4] |

| Molecular Formula | C₇H₃Cl₂FO | [4] |

| Molecular Weight | 193.00 g/mol | [4][5] |

| Appearance | Solid (form may vary) | [6] |

| Melting Point | 60 - 63 °C | [4] |

| Purity | Typically ≥97% | [4] |

| Sensitivity | Air Sensitive | [4][7] |

Analysis of Properties

-

Molecular Weight: At 193.00 g/mol , the molecule's mass is significantly influenced by the two chlorine atoms, which is a key consideration for stoichiometric calculations in synthesis and for its behavior in mass spectrometry.[4][5]

-

Melting Point (60 - 63 °C): The melting point is relatively sharp, indicating a well-defined crystalline structure. This temperature is substantially higher than that of many simpler benzaldehydes (e.g., 2-fluorobenzaldehyde melts at -44.5 °C). This elevation is due to the increased molecular weight and stronger intermolecular forces (dipole-dipole interactions and van der Waals forces) imparted by the hefty chlorine atoms, which facilitate more efficient crystal lattice packing. The purity of the sample directly impacts this value; impurities typically depress the melting point and broaden the range.

-

Sensitivity: The compound is noted as being "Air Sensitive".[4][7] This is a critical handling parameter. The aldehyde functional group is susceptible to oxidation, particularly when exposed to atmospheric oxygen over time, which can convert it to the corresponding carboxylic acid (3,6-dichloro-2-fluorobenzoic acid). This degradation compromises sample purity and can interfere with subsequent reactions. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is imperative.

Section 2: Spectroscopic Profile for Structural Verification

While specific spectral data for 3,6-dichloro-2-fluorobenzaldehyde is not broadly published, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles. These predictions are vital for confirming the identity and purity of a sample in a laboratory setting.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by two key regions. The aldehyde proton (-CHO) would appear as a singlet significantly downfield, typically in the δ 9.8-10.5 ppm range, due to the deshielding effect of the carbonyl group. The two aromatic protons on the ring would appear as doublets in the aromatic region (δ 7.0-8.0 ppm), with their precise shifts and coupling constants determined by their positions relative to the three halogen substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show seven distinct signals. The most downfield signal would correspond to the carbonyl carbon of the aldehyde, typically found around δ 185-195 ppm. The remaining six signals would correspond to the aromatic carbons, with their chemical shifts influenced by the electronegativity of the attached halogens.

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the aldehyde functional group. A strong, sharp absorption band corresponding to the C=O stretch of the aromatic aldehyde would be prominent, typically appearing in the range of 1690-1715 cm⁻¹. Additional bands corresponding to C-H stretches of the aromatic ring and the aldehyde, as well as C-Cl and C-F bond vibrations, would also be present.[8]

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z 192 (for ³⁵Cl isotopes). A crucial feature would be the isotopic pattern characteristic of two chlorine atoms: an (M)⁺ peak, an (M+2)⁺ peak approximately 65% the intensity of M⁺, and an (M+4)⁺ peak approximately 10% the intensity of M⁺. This distinctive pattern provides unambiguous confirmation of the presence of two chlorine atoms.

Section 3: Experimental Determination of Physicochemical Properties

To ensure data integrity, properties like melting point and solubility must be determined using rigorous, well-controlled experimental protocols.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of 3,6-dichloro-2-fluorobenzaldehyde is essential for a self-validating system. This process ensures that the material's identity, purity, and key properties are confirmed before its use in critical applications.

Caption: Logical workflow for the complete characterization of a sample.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol describes a standard and reliable method for determining the melting point range, a critical indicator of purity.[9]

Causality: A pure crystalline solid melts at a precise temperature over a narrow range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower melting point and a broader melting range. This protocol is designed to heat the sample slowly and uniformly to observe this transition accurately.

Methodology:

-

Sample Preparation: Place a small amount of dry 3,6-dichloro-2-fluorobenzaldehyde onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.[10]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.[11]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to quickly identify the approximate melting temperature.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). This is the onset of melting. Continue heating at the same slow rate and record the temperature at which the last solid particle liquefies (T₂).[9]

-

Reporting: The melting point is reported as a range: T₁ - T₂. For 3,6-dichloro-2-fluorobenzaldehyde, this should fall within the 60 - 63°C range for a pure sample.[4]

-

Validation: It is good practice to run a sample of a known standard with a similar melting point to confirm the apparatus is calibrated and functioning correctly.

Section 4: Synthesis and Reactivity Insights

Synthetic Pathway Overview

While various synthetic routes exist for halogenated benzaldehydes, a common industrial approach involves the controlled chlorination and subsequent hydrolysis of a substituted toluene. For a related isomer, 2-chloro-6-fluorobenzaldehyde, a method involves the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis using a solid superacid catalyst.[12][13] A similar strategy could be envisioned for 3,6-dichloro-2-fluorobenzaldehyde, starting from a corresponding toluene precursor.

Caption: A generalized synthetic pathway for producing halogenated benzaldehydes.

Reactivity Profile

The reactivity of 3,6-dichloro-2-fluorobenzaldehyde is dominated by the aldehyde group but modulated by the halogen substituents.

-

Aldehyde Reactions: The carbonyl group is electrophilic and readily undergoes nucleophilic addition reactions. This includes reactions like Knoevenagel condensation, Wittig reactions, and reductive amination, making it a versatile starting point for building more complex molecular scaffolds.[14]

-

Influence of Halogens: The electron-withdrawing nature of the chlorine and fluorine atoms increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde. These substituents also deactivate the aromatic ring towards electrophilic aromatic substitution but can direct incoming nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions.

Section 5: Applications in Drug Discovery and Research

3,6-Dichloro-2-fluorobenzaldehyde is not just a chemical curiosity; it is a high-value intermediate. Its structure is tailored for applications where metabolic stability, potency, and specific molecular interactions are paramount.

-

Agrochemicals: Halogenated aromatic compounds are foundational to many modern pesticides and fungicides. This molecule serves as a precursor for creating active ingredients with high efficacy.[1]

-

Pharmaceuticals: In drug discovery, the introduction of fluorine and chlorine can fine-tune a lead compound's properties.[2][3] This aldehyde can be used to synthesize heterocyclic compounds and other complex structures that form the core of new therapeutic agents. The halogens can block sites of metabolic attack (improving drug half-life) or form specific halogen bonds with target proteins (increasing binding affinity and potency).

Section 6: Safety and Handling

Given its reactive nature and halogenated structure, proper handling of 3,6-dichloro-2-fluorobenzaldehyde is essential. While a specific safety data sheet (SDS) for this exact isomer is not available from all vendors, data from closely related compounds like 2-chloro-6-fluorobenzaldehyde and other dichlorobenzaldehydes provide a strong basis for safe handling protocols.[6][7][15]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[15][16]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15]

-

Hazards: Based on related compounds, it should be treated as a substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[5][6][7] Avoid contact with skin and eyes, and do not ingest.[6]

-

Storage: As it is air-sensitive, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6][15]

Conclusion

3,6-Dichloro-2-fluorobenzaldehyde is a strategically designed chemical intermediate whose value lies in the precise arrangement of its functional groups and halogen substituents. Its defined melting point, susceptibility to oxidation, and characteristic reactivity make it a powerful tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, supported by rigorous experimental verification and adherence to strict safety protocols, is the key to unlocking its full potential in the synthesis of novel and impactful molecules.

References

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

Thermo Scientific. (n.d.). 3,6-Dichloro-2-fluorobenzaldehyde, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde. Retrieved from [Link]

- Patsnap. (2018). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde.

-

PubChem. (n.d.). 2,3,6-Trichlorobenzaldehyde. Retrieved from [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

vlab.co.in. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99%. Retrieved from [Link]

-

Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,5-dichloro-2-hydroxy-. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,6-Dichloro-2-fluorobenzaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2,3,6-Trichlorobenzaldehyde | C7H3Cl3O | CID 20781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. davjalandhar.com [davjalandhar.com]

- 11. pennwest.edu [pennwest.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ojs.wiserpub.com [ojs.wiserpub.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Strategic Guide to Unveiling the Bio-pharmacological Potential of 3,6-Dichloro-2-fluorobenzaldehyde: A Technical Whitepaper for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 3,6-Dichloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde with significant potential for therapeutic applications. While direct biological data on this specific molecule is nascent, this document synthesizes insights from structurally related compounds to propose a robust, multi-tiered screening cascade. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and outline a logical progression for hit validation and mechanistic studies. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic viability of novel chemical entities.

Introduction: The Rationale for Screening 3,6-Dichloro-2-fluorobenzaldehyde

Halogenated benzaldehydes represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of chlorine and fluorine atoms on the benzaldehyde core can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1] The aldehyde functional group itself is a reactive moiety that can participate in various biological interactions, including the formation of Schiff bases and contributing to cytotoxic effects.[2]

Our subject molecule, 3,6-Dichloro-2-fluorobenzaldehyde, combines these features, making it a compelling candidate for broad biological screening. Drawing parallels from existing literature on related compounds, we hypothesize that this molecule may possess:

-

Antimicrobial Properties: Halogenated compounds and benzaldehyde derivatives have a well-documented history of antimicrobial activity.[3][4][5][6][7][8]

-

Anticancer and Cytotoxic Potential: The cytotoxicity of halogenated benzenes and various substituted benzaldehydes against cancer cell lines is a promising area of investigation.[1][9][10][11]

-

Enzyme Inhibitory Activity: Benzaldehydes are known to inhibit a range of enzymes, including tyrosinases, polyphenol oxidases, and aldehyde dehydrogenases.[12][13][14]

-

Anti-inflammatory Effects: Certain benzaldehyde derivatives have demonstrated the ability to modulate inflammatory pathways.[15][16][17][18]

This guide will systematically explore each of these potential activities through a structured screening workflow.

A Multi-Tiered Screening Strategy

A successful screening campaign requires a logical and resource-efficient approach. We propose a three-tiered strategy, beginning with broad primary screens to identify initial areas of activity, followed by more focused secondary assays for confirmation and selectivity, and culminating in tertiary assays for mechanistic elucidation.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for Primary Screening

| Assay Type | Target | Endpoint | Result (e.g., IC50, MIC) |

| Antimicrobial | S. aureus | MIC (µg/mL) | |

| E. coli | MIC (µg/mL) | ||

| Cytotoxicity | MCF-7 | IC50 (µM) | |

| A549 | IC50 (µM) | ||

| HEK293 | IC50 (µM) | ||

| Enzyme Inhibition | Tyrosinase | IC50 (µM) |

Conclusion

The proposed screening cascade provides a comprehensive and scientifically rigorous framework for elucidating the biological activities of 3,6-Dichloro-2-fluorobenzaldehyde. By systematically progressing from broad primary screens to detailed mechanistic studies, researchers can efficiently and effectively evaluate the therapeutic potential of this promising molecule. The insights gained from this structured approach will be invaluable for guiding future drug development efforts.

References

-

Al-Mokadem, A. Z., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6523. [Link]

-

Fratello, G., et al. (1997). Cytotoxicity of halogenated benzenes and its relationship with logP. Toxicology in Vitro, 11(5), 673-677. [Link]

-

Chen, X., et al. (2024). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. International Journal of Nanomedicine, 19, 105-120. [Link]

-

Warren, M. W., et al. (2021). Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury. International Journal of Molecular Sciences, 22(16), 8893. [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]

-

Nihei, K., et al. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. Plant Physiology and Biochemistry, 112, 266-271. [Link]

-

Katyal, S., et al. (2023). Aldehyde-Associated Mutagenesis: Current State of Knowledge. Chemical Research in Toxicology, 36(7), 1085-1102. [Link]

-

Liu, Z., et al. (2007). Inhibitory kinetics of p-substituted benzaldehydes on polyphenol oxidase from the fifth instar of Pieris rapae L. Tsinghua Science and Technology, 12(4), 400-404. [Link]

- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Vella, F., et al. (2023). Antibacterial and Photocatalytic Activities of LDH-Based Sorbents of Different Compositions. International Journal of Molecular Sciences, 24(3), 2383. [Link]

-

Fetsch, A., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology, 9, 219. [Link]

-

Yilmaz, S., et al. (2019). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Drug and Chemical Toxicology, 42(6), 624-629. [Link]

-

Tweedie, D., et al. (2011). Post-Injury Neuroprotective Effects of the Thalidomide Analog 3,6′-Dithiothalidomide on Traumatic Brain Injury. Journal of Neurotrauma, 28(8), 1627-1637. [Link]

-

Noreen, S., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1276. [Link]

-

ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. [Link]

-

Rodrigues, F. A. R., et al. (2014). Cytotoxic evaluation of substituted benzaldehydes. European Chemical Bulletin, 3(6), 555-558. [Link]

-

Patsnap. (n.d.). CN108373305A - Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. [Link]

-

eLife. (2020). 3,6′-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation. [Link]

-

Csernetics, Á., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2707. [Link]

-

Gialdi, F., et al. (1959). Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines. Il Farmaco; edizione scientifica, 14(3), 181-193. [Link]

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Tweedie, D., et al. (2020). 3,6′-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation. eLife, 9, e56187. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repositorio.ufc.br [repositorio.ufc.br]

- 12. mdpi.com [mdpi.com]

- 13. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory kinetics of p-substituted benzaldehydes on polyphenol oxidase from the fifth instar of Pieris rapae L | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 15. Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 3,6’-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation | eLife [elifesciences.org]

- 18. 3,6’-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3,6-Dichloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical scaffold, featuring a highly electrophilic aldehyde group activated by the strong inductive and mesomeric electron-withdrawing effects of two chlorine atoms and a fluorine atom, presents a unique platform for a variety of chemical transformations. This guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in this molecule, underpinned by an understanding of the interplay between electronic and steric effects. We will delve into key reaction classes, offering mechanistic insights and field-proven protocols to empower researchers in their synthetic endeavors.

The strategic placement of the halogen substituents renders the carbonyl carbon exceptionally electron-deficient, thereby enhancing its susceptibility to nucleophilic attack. However, the ortho fluorine and chlorine atoms also introduce significant steric hindrance, which can modulate the accessibility of the aldehyde. This document will explore this dual influence on the molecule's reactivity profile.

The Electronic and Steric Landscape of 3,6-Dichloro-2-fluorobenzaldehyde

The reactivity of the aldehyde group in 3,6-dichloro-2-fluorobenzaldehyde is fundamentally governed by the cumulative electronic effects of its substituents. The two chlorine atoms and the fluorine atom are all highly electronegative, exerting strong electron-withdrawing inductive effects (-I). This polarization of the sigma bonds throughout the benzene ring significantly depletes electron density from the carbonyl carbon, making it a potent electrophile.

Furthermore, the halogens in the ortho and meta positions influence the mesomeric effect (-M). While halogens can donate a lone pair of electrons to the ring through resonance (+M), their strong inductive effect typically dominates. The net result is a highly activated aldehyde group, primed for reaction with a wide range of nucleophiles.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Interplay of electronic and steric effects on the aldehyde reactivity."

While electronic effects enhance reactivity, steric hindrance from the ortho fluorine and chlorine atoms can temper this effect by impeding the approach of bulky nucleophiles. This interplay is a critical consideration in reaction design and optimization.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in 3,6-dichloro-2-fluorobenzaldehyde makes it a versatile substrate for several fundamental organic transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes. The electron-deficient carbonyl carbon is readily attacked by a variety of nucleophiles.

General Mechanism:

dot graph TD { rankdir=LR; node [shape=none, fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "General mechanism of nucleophilic addition to an aldehyde."

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[1] The high electrophilicity of 3,6-dichloro-2-fluorobenzaldehyde is expected to drive this reaction efficiently. While specific data for this exact molecule is sparse in readily available literature, data for the closely related 2-chloro-6-fluorobenzaldehyde shows high yields in short reaction times, suggesting a similar or even enhanced reactivity for the dichlorinated analogue.

Comparative Reactivity in Knoevenagel Condensation

| Benzaldehyde Derivative | Substituents | Reaction Time (min) | Yield (%) |

| 2-Chloro-6-fluorobenzaldehyde | 2-Cl, 6-F | 30 | 95 |

| 4-Chlorobenzaldehyde | 4-Cl | 60 | 84 |

| 4-Nitrobenzaldehyde | 4-NO₂ | 5 | 99 |

| Benzaldehyde | H | 60 | 91 |

| 4-Methoxybenzaldehyde | 4-OCH₃ | 120 | 85 |

Data for 2-chloro-6-fluorobenzaldehyde suggests high reactivity for similarly substituted benzaldehydes.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Representative)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloro-2-fluorobenzaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Purification: Wash the crude product with cold ethanol and dry under vacuum to afford the desired α,β-unsaturated product.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for a typical Knoevenagel condensation."

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones.[2] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The strong electron-withdrawing nature of the substituents in 3,6-dichloro-2-fluorobenzaldehyde should facilitate the initial nucleophilic attack of the ylide.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide (Representative)

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.1 mmol), dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

-

Aldehyde Addition: Dissolve 3,6-dichloro-2-fluorobenzaldehyde (1 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding alkene.

Reduction to Alcohol

The aldehyde group can be readily reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.[3]

Experimental Protocol: Reduction with Sodium Borohydride

-

Reaction Setup: Dissolve 3,6-dichloro-2-fluorobenzaldehyde (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.

-

Reaction: Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by the careful addition of 1 M hydrochloric acid until the effervescence ceases. Remove the methanol under reduced pressure.

-

Extraction and Purification: Add water to the residue and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3,6-dichloro-2-fluorophenyl)methanol. Further purification can be achieved by column chromatography if necessary.

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A common and efficient method involves the use of potassium permanganate (KMnO₄) or chromic acid. More modern and greener alternatives include using hydrogen peroxide with a selenium catalyst.

Experimental Protocol: Oxidation with Potassium Permanganate (Representative)

-

Reaction Setup: Dissolve 3,6-dichloro-2-fluorobenzaldehyde (1 mmol) in a mixture of acetone and water (1:1, 20 mL) in a round-bottom flask.

-

Oxidant Addition: Add potassium permanganate (1.5 mmol) portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require occasional cooling in a water bath.

-

Reaction Monitoring: Stir the mixture until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide.

-

Workup: Filter the reaction mixture to remove the manganese dioxide. Acidify the filtrate with 1 M hydrochloric acid to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitated 3,6-dichloro-2-fluorobenzoic acid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Conclusion

The aldehyde group in 3,6-dichloro-2-fluorobenzaldehyde is a highly reactive functional group, primed for a multitude of synthetic transformations. Its enhanced electrophilicity, a direct consequence of the potent electron-withdrawing effects of the three halogen substituents, facilitates reactions with a broad spectrum of nucleophiles. While steric hindrance from the ortho substituents can play a modulating role, particularly with bulky reagents, the electronic activation is the dominant factor governing its reactivity. This guide has provided a foundational understanding of this reactivity, supported by representative protocols for key transformations. It is the authors' hope that these insights will serve as a valuable resource for researchers leveraging this versatile building block in the design and synthesis of novel molecules.

References

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

-

Wang, Z., Chen, G., & Yan, J. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 196, 709–713. [Link]

-

Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters, 10(7), 1449–1451. [Link]

-

PubChem. (n.d.). 3-Chloro-2-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

- Google Patents. (n.d.).

-

RSC Publishing. (2018). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Wikipedia. (2023, December 27). Knoevenagel condensation. [Link]

-

National Center for Biotechnology Information. (n.d.). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. PubMed Central. [Link]

-

Walsh Medical Media. (n.d.). Computational Chemistry is used to Predict Reactivity. [Link]

-

Leah4sci. (2019, March 7). Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

NRO. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Frontiers in Chemical Engineering, 5. [Link]

-

Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

- Google Patents. (n.d.). EP0289942B1 - Process for producing fluorobenzaldehydes.

-

Thieme. (n.d.). The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Science of Synthesis. [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Frontiers in Chemical Engineering, 5. [Link]

-

ResearchGate. (2025, August 7). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. [Link]

-

Wikipedia. (2023, December 27). Wittig reaction. [Link]

-

Wikipedia. (2023, December 27). 2-Chloro-6-fluorobenzaldehyde. [Link]

-

Filo. (2025, May 22). Aldehydes, Ketones & Carboxylic Acids 04. [Link]

-

MDPI. (2020). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 25(23), 5621. [Link]

-

UCLA. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Wiley Online Library. (2025). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. ChemCatChem. [Link]

Sources

- 1. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,6-DICHLORO-2-FLUOROBENZALDEHYDE | 916420-61-6 [chemicalbook.com]

- 3. WO2023217924A1 - Combination of allosteric and orthosteric egfr inhibitors for the treatment of cancer - Google Patents [patents.google.com]

Methodological & Application

The Strategic Synthesis of Pharmaceutical Intermediates from 3,6-Dichloro-2-fluorobenzaldehyde: Application Notes and Protocols

Introduction: The Versatility of a Halogenated Aromatic Aldehyde

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 3,6-Dichloro-2-fluorobenzaldehyde is a trifecta of halogenation, presenting a unique substitution pattern that offers both electronic modulation and regioselective handles for synthetic elaboration. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key pharmaceutical intermediates from this versatile starting material. We will explore scientifically-grounded protocols, explain the causality behind experimental choices, and provide a framework for leveraging this building block in the synthesis of complex therapeutic agents.

Core Synthetic Pathways and Key Intermediates

The reactivity of 3,6-Dichloro-2-fluorobenzaldehyde is dominated by the aldehyde functional group, which serves as the primary site for transformation. The chloro and fluoro substituents, while generally less reactive under the conditions described, play a crucial role in modulating the reactivity of the aromatic ring and the aldehyde itself. They also provide potential sites for later-stage cross-coupling reactions. Our focus will be on two high-value transformations: the synthesis of substituted quinolines and the preparation of functionalized benzylamines.

Pathway 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline motif is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs. The Friedländer annulation, a condensation reaction between an α-methylene ketone and an ortho-aminoaryl aldehyde or ketone, provides a direct and efficient route to polysubstituted quinolines. By first converting 3,6-Dichloro-2-fluorobenzaldehyde to the corresponding ortho-amino derivative, we can access this powerful cyclization.

Caption: Synthetic workflow for substituted quinolines.

This two-step protocol first introduces a nitro group ortho to the aldehyde, which is then reduced to the key amine intermediate.

Step 1a: Nitration

-

Rationale: The introduction of a nitro group is a prerequisite for its subsequent reduction to an amine. The reaction is performed at low temperature to control the exotherm and minimize side product formation.

-

Materials:

-

3,6-Dichloro-2-fluorobenzaldehyde

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 3,6-Dichloro-2-fluorobenzaldehyde to the cold sulfuric acid while stirring. Ensure the temperature does not exceed 5°C.

-

Once the aldehyde has dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature at 0-5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours. Monitor the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product, 2,5-Dichloro-3-fluoro-6-nitrobenzaldehyde, can be purified by recrystallization from ethanol.

-

Step 1b: Reduction

-

Rationale: The reduction of the nitro group to an amine is a classic transformation. Catalytic hydrogenation is a clean and efficient method, though reduction with iron in acidic medium is a robust and scalable alternative.

-

Materials:

-

2,5-Dichloro-3-fluoro-6-nitrobenzaldehyde

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

-

Procedure:

-

To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and then add a solution of 2,5-Dichloro-3-fluoro-6-nitrobenzaldehyde in ethanol portion-wise.

-

Maintain the reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 2-Amino-3-fluoro-5,6-dichlorobenzaldehyde.

-

-

Rationale: This cyclization reaction is the key step in forming the quinoline core. The choice of the α-methylene ketone determines the substitution pattern at the 2- and 3-positions of the quinoline ring. A base catalyst, such as potassium hydroxide, facilitates the condensation.

-

Materials:

-

2-Amino-3-fluoro-5,6-dichlorobenzaldehyde

-

Ethyl acetoacetate (or other α-methylene ketone)

-

Ethanol

-

Potassium Hydroxide (KOH)

-

-

Procedure:

-

Dissolve 2-Amino-3-fluoro-5,6-dichlorobenzaldehyde and ethyl acetoacetate in ethanol.

-

Add a catalytic amount of potassium hydroxide and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

The resulting substituted quinoline can be further purified by recrystallization or column chromatography.

-

Pathway 2: Synthesis of Substituted Benzylamines via Reductive Amination

Substituted benzylamines are ubiquitous intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and GPCR modulators. Reductive amination is a highly efficient one-pot procedure for the conversion of aldehydes to amines.

Caption: Reductive amination workflow.

-

Rationale: This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes. STAB is less basic than other common reducing agents like sodium cyanoborohydride, which minimizes side reactions. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then immediately reduced.

-

Materials:

-

3,6-Dichloro-2-fluorobenzaldehyde

-

Primary or secondary amine of choice

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, as a catalyst)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,6-Dichloro-2-fluorobenzaldehyde and the chosen amine (1.1 equivalents) in DCE.

-

If the amine is used as a salt, add a non-nucleophilic base like triethylamine to liberate the free amine.

-

Add a catalytic amount of acetic acid (optional, can accelerate imine formation).

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Data Summary

The following table provides representative data for the synthesis of key intermediates. Note that yields are highly dependent on reaction scale and purification method.

| Starting Material | Reaction Pathway | Key Intermediate | Representative Yield (%) | Purity (%) |

| 3,6-Dichloro-2-fluorobenzaldehyde | Nitration/Reduction | 2-Amino-3-fluoro-5,6-dichlorobenzaldehyde | 65-75 (over 2 steps) | >95 |

| 2-Amino-3-fluoro-5,6-dichlorobenzaldehyde | Friedländer Annulation | Substituted Dichloro-fluoroquinoline | 70-85 | >98 |

| 3,6-Dichloro-2-fluorobenzaldehyde | Reductive Amination | Substituted Dichloro-fluorobenzylamine | 75-90 | >97 |

Conclusion and Future Perspectives

3,6-Dichloro-2-fluorobenzaldehyde is a valuable and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The protocols outlined in this application note for the synthesis of substituted quinolines and benzylamines provide robust and scalable methods for accessing these important molecular scaffolds. The unique halogenation pattern of the starting material offers numerous opportunities for further functionalization, making it an ideal platform for the generation of diverse compound libraries in drug discovery programs. Future work could explore the use of these intermediates in the synthesis of specific drug targets, such as kinase inhibitors, by employing palladium-catalyzed cross-coupling reactions at the chloro-substituted positions.

References

While specific literature for every reaction with 3,6-Dichloro-2-fluorobenzaldehyde was not identified in the initial search, the following references provide the basis for the described transformations and are authoritative sources for the general synthetic methods.

-

Friedländer Synthesis

- Title: Quinoline Synthesis: The Friedländer Reaction

- Source: Organic Reactions

-

URL: [Link]

-

Reductive Amination

- Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents

- Source: Organic Reactions

-

URL: [Link]

-

General Quinoline Synthesis Reviews

- Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review

- Source: PubMed Central (RSC Advances)

-

URL: [Link]

-

Aromatic Nitration

- Title: Modern Aromatic Nitr

- Source: Chemical Reviews

-

URL: [Link]

-

Reduction of Nitro Compounds

- Title: Catalytic Hydrogenation for the Reduction of Functional Groups

- Source: Chemical Reviews

-

URL: [Link]

The Strategic Application of 3,6-Dichloro-2-fluorobenzaldehyde in the Synthesis of Advanced Agrochemicals

Abstract

This technical guide provides an in-depth exploration of 3,6-Dichloro-2-fluorobenzaldehyde, a highly functionalized aromatic aldehyde, as a pivotal intermediate in the synthesis of modern agrochemicals. The strategic placement of chloro and fluoro substituents on the benzaldehyde scaffold offers chemists a versatile tool for creating complex, biologically active molecules, particularly in the fungicide and insecticide sectors.[1][2] The presence of fluorine, in particular, is a well-established strategy for enhancing the metabolic stability, binding affinity, and overall efficacy of crop protection agents.[3] This document details the core synthetic transformations of 3,6-Dichloro-2-fluorobenzaldehyde and provides validated, step-by-step protocols for its conversion into key agrochemical precursors.

Introduction: A Multifunctional Building Block

3,6-Dichloro-2-fluorobenzaldehyde is an important organic synthesis intermediate used in the production of high-efficiency, low-toxicity fungicides and other agrochemicals.[1][2] Its value stems from the unique electronic and steric properties conferred by its halogen substituents:

-

The Ortho-Fluoro Group: This group significantly influences the molecule's reactivity and the conformational properties of its derivatives. In the final agrochemical, the fluorine atom can increase lipophilicity, improve transport across biological membranes, and block metabolic degradation, often leading to enhanced biological activity.[3]

-

The Dichloro Substitution: The two chlorine atoms provide additional sites for potential modification through nucleophilic aromatic substitution (though challenging) and contribute to the overall electronic nature of the ring. They are integral to the structure of many active ingredients.

-

The Aldehyde Functionality: This group is a versatile handle for a wide array of chemical transformations, including oxidation, reductive amination, and condensation reactions, allowing for the construction of diverse molecular architectures.

This guide will focus on the practical application of these features, demonstrating how 3,6-Dichloro-2-fluorobenzaldehyde can be strategically employed to build key structural motifs found in cutting-edge agrochemicals, such as the pyrazole carboxamide class of fungicides.

Core Synthetic Transformations and Protocols

The utility of 3,6-Dichloro-2-fluorobenzaldehyde is best understood through its fundamental chemical reactions that pave the way for more complex structures. Below are detailed protocols for key transformations.

Oxidation to 3,6-Dichloro-2-fluorobenzoic Acid

The conversion of the aldehyde to a carboxylic acid is arguably the most critical first step in many synthetic pathways. This acid derivative is the direct precursor to amides and esters, which form the backbone of numerous fungicides and insecticides, including the highly effective succinate dehydrogenase inhibitors (SDHIs).[4][5][6]

Causality and Experimental Choice: Potassium permanganate (KMnO₄) is selected as the oxidant for its reliability, high efficiency, and cost-effectiveness in this type of transformation. The reaction is performed under basic conditions to improve the solubility of the permanganate and to form the potassium salt of the benzoic acid product, which facilitates isolation.

Protocol 1: Synthesis of 3,6-Dichloro-2-fluorobenzoic Acid

-

1. Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,6-Dichloro-2-fluorobenzaldehyde (0.1 mol, 19.1 g) in 200 mL of a 1:1 mixture of acetone and water.

-

2. Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (0.12 mol, 18.96 g) in 300 mL of water via the dropping funnel. Maintain the reaction temperature below 30°C using an ice bath. The addition should take approximately 1-2 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

-

3. Reaction Monitoring & Quenching: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed. To quench the excess KMnO₄, add a small amount of sodium bisulfite solution until the purple color disappears.

-

4. Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with 50 mL of water. Combine the filtrates and remove the acetone under reduced pressure.

-

5. Acidification and Precipitation: Transfer the remaining aqueous solution to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~2. A white precipitate of 3,6-Dichloro-2-fluorobenzoic acid will form.

-

6. Final Product Collection: Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum at 60°C to a constant weight.

Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting the aldehyde with an active methylene compound.[7] This reaction is fundamental in synthesizing various heterocyclic and α,β-unsaturated systems that can serve as precursors to a range of biologically active molecules.[8][9]

Causality and Experimental Choice: Malononitrile is chosen as the active methylene compound due to its high reactivity. A mild base, such as piperidine, is used as a catalyst to deprotonate the malononitrile, forming a nucleophilic carbanion without causing self-condensation of the aldehyde. Ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction.

Protocol 2: Knoevenagel Condensation with Malononitrile

-

1. Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,6-Dichloro-2-fluorobenzaldehyde (0.05 mol, 9.55 g) and malononitrile (0.05 mol, 3.3 g) in 100 mL of absolute ethanol.

-

2. Catalyst Addition: Add 5-6 drops of piperidine to the solution.

-

3. Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC. A solid product may begin to precipitate during the reaction.

-

4. Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crystalline product, 2-(3,6-dichloro-2-fluorobenzylidene)malononitrile, by vacuum filtration.

-

5. Purification: Wash the collected solid with cold ethanol (2 x 20 mL) and dry under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Application Workflow: Synthesis of a Pyrazole Carboxamide Fungicide Precursor

To illustrate the practical utility of 3,6-Dichloro-2-fluorobenzaldehyde, this section outlines a logical workflow to synthesize a key aniline intermediate. This intermediate can then be coupled with a pyrazole carboxylic acid to form a potent pyrazole carboxamide fungicide, a class known to be effective SDH inhibitors.[4][5][6][10]

Caption: Synthetic workflow from 3,6-Dichloro-2-fluorobenzaldehyde to a key aniline precursor for fungicides.

This multi-step synthesis leverages the initial oxidation product and transforms it into a valuable aniline derivative.

Protocol 3: Amide Formation and Rearrangement

This protocol assumes the successful synthesis of 3,6-Dichloro-2-fluorobenzoic Acid as described in Protocol 1.

-

Step 3a: Synthesis of 3,6-Dichloro-2-fluorobenzoyl Chloride

-

Rationale: Conversion of the carboxylic acid to an acid chloride creates a highly reactive electrophile, essential for efficient amide formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

-

Procedure: In a fume hood, gently reflux a mixture of 3,6-Dichloro-2-fluorobenzoic acid (0.05 mol, 10.35 g) and thionyl chloride (0.1 mol, 7.3 mL) for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.

-

-

Step 3b: Synthesis of 3,6-Dichloro-2-fluorobenzamide

-

Rationale: The acid chloride is reacted with ammonia to form the primary amide.

-

Procedure: Cool the crude acid chloride in an ice bath. Slowly and carefully add it dropwise to 100 mL of concentrated ammonium hydroxide solution with vigorous stirring. A white precipitate will form. Continue stirring for 1 hour. Collect the solid amide by vacuum filtration, wash thoroughly with water, and dry.

-

-

Step 3c: Hofmann Rearrangement to 2-Amino-3,6-dichlorobenzamide

-

Rationale: The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. This step is critical for creating the aniline moiety required for coupling with the pyrazole acid.

-

Procedure: Prepare a solution of sodium hypobromite (NaOBr) by slowly adding bromine (0.05 mol, 2.6 mL) to a cold (0°C) solution of sodium hydroxide (0.2 mol, 8 g) in 100 mL of water. Add the 3,6-Dichloro-2-fluorobenzamide (0.045 mol) to this cold solution. Slowly warm the reaction mixture to 60-70°C and hold for 1 hour. Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the target aniline precursor.

-

Summary of Applications & Data

The transformations detailed above demonstrate the versatility of 3,6-Dichloro-2-fluorobenzaldehyde as a starting material. Its derivatives are key components for building a variety of agrochemical classes.

| Transformation | Starting Material | Key Reagents | Product Class | Relevance in Agrochemicals |

| Oxidation | 3,6-Dichloro-2-fluorobenzaldehyde | KMnO₄, Na₂Cr₂O₇ | Carboxylic Acid | Precursor to amides/esters (SDHI Fungicides, Diamide Insecticides)[4][6][11] |

| Knoevenagel Condensation | 3,6-Dichloro-2-fluorobenzaldehyde | Malononitrile, Cyanoacetates | α,β-Unsaturated Nitriles/Esters | Building blocks for heterocyclic synthesis (Pyridines, etc.)[4][7] |

| Amidation via Acid | 3,6-Dichloro-2-fluorobenzoic Acid | SOCl₂, NH₄OH | Primary Amide | Intermediate for Hofmann rearrangement to anilines |

| Hofmann Rearrangement | 3,6-Dichloro-2-fluorobenzamide | NaOBr, NaOCl | Aniline Derivative | Key coupling partner for Pyrazole Carboxamides[5][10] |

Conclusion and Future Outlook

3,6-Dichloro-2-fluorobenzaldehyde is more than just a chemical intermediate; it is a strategic tool for the rational design of next-generation agrochemicals. The protocols and workflows presented in this guide provide a validated framework for researchers and synthetic chemists to leverage its unique chemical properties. The ability to efficiently convert this aldehyde into crucial aniline and carboxylic acid precursors opens the door to novel fungicides, insecticides, and herbicides. As the demand for more effective and environmentally benign crop protection solutions grows, the importance of highly functionalized, fluorine-containing building blocks like 3,6-Dichloro-2-fluorobenzaldehyde will undoubtedly continue to increase.

References

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021-04-02) (URL: [Link])

- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google P

-

Enhancing Crop Protection: The Impact of 2-Fluorobenzaldehyde in Pesticide Synthesis. (URL: [Link])

-

Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (2021-03-15) (URL: [Link])

- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google P

- CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google P

-

Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. (2024-07-07) (URL: [Link])

-

Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. (URL: [Link])

-

Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023-08-02) (URL: [Link])

-

A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba - FAO AGRIS. (URL: [Link])

-

Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022-04-20) (URL: [Link])

-

Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap. (2018-08-03) (URL: [Link])

-

(PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018-02-06) (URL: [Link])

- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google P

-

Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors. (2018-10-01) (URL: [Link])

-

Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (URL: [Link])

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (URL: [Link])

Sources

- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 5. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,6-Dichloro-2-fluorobenzaldehyde

Welcome to the Technical Support Center for the purification of 3,6-Dichloro-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound to a high degree of purity. The information is presented in a practical, question-and-answer format to directly address issues you may encounter during your experimental work.

Introduction to Purification Challenges

3,6-Dichloro-2-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purification can be challenging due to the potential for various impurities to form during its synthesis. A common synthetic route involves the chlorination of a substituted toluene followed by hydrolysis, which can lead to a crude product containing residual starting materials, intermediates, and over-oxidized byproducts.[1][2] The physical properties of this compound, being a solid with a relatively low melting point (60-63°C), also influence the choice of purification technique.

This guide will walk you through the common purification methods—recrystallization, column chromatography, and distillation—and provide solutions to frequently encountered problems.

Troubleshooting Guide

This section addresses specific problems you might face during the purification of 3,6-Dichloro-2-fluorobenzaldehyde.

Recrystallization Issues

Question: My 3,6-Dichloro-2-fluorobenzaldehyde oils out during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute. Given that 3,6-Dichloro-2-fluorobenzaldehyde has a melting point of 60-63°C, using high-boiling solvents can be problematic.

-

Causality: When the saturated solution cools, it may become supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid (oil) rather than a solid.

-

Solutions:

-

Lower the temperature of the solvent: Ensure you are not overheating the solvent. Dissolve the compound at the lowest possible temperature that allows for complete dissolution.

-

Use a lower-boiling solvent system: A mixture of solvents is often effective. A good starting point is a solvent in which the compound is soluble (like dichloromethane or ethyl acetate) and a non-solvent in which it is insoluble (like hexanes or heptane).[3] Dissolve the crude product in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.

-

Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seed the solution: If you have a small amount of pure 3,6-Dichloro-2-fluorobenzaldehyde, add a tiny crystal to the cooled solution to induce crystallization.

-

Question: After recrystallization, the purity of my product has not significantly improved, and I still see impurities in the NMR spectrum. Why is this?

Answer:

This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.

-

Causality: The impurities may have similar solubility profiles to the product in the selected solvent. For instance, if the impurity is the corresponding carboxylic acid (3,6-dichloro-2-fluorobenzoic acid), it may co-crystallize with the aldehyde.

-

Solutions:

-

Perform a pre-purification wash: Before recrystallization, dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base, such as 5% sodium bicarbonate solution. This will convert the acidic carboxylic acid impurity into its water-soluble sodium salt, which will be removed in the aqueous layer.[4]

-

Optimize the solvent system: Experiment with different solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[3] Try combinations like ethanol/water, acetone/hexanes, or toluene/heptane.

-

Consider a different purification technique: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with similar polarities.

-

Column Chromatography Issues

Question: My 3,6-Dichloro-2-fluorobenzaldehyde is streaking on the TLC plate and running as a broad band on the column. How can I improve the separation?

Answer:

Streaking and broad bands are often indicative of interactions with the stationary phase or issues with the solvent system.

-

Causality: The aldehyde group can be slightly acidic and may interact with the silica gel, leading to tailing. Also, if the sample is overloaded on the column, it can lead to poor separation.

-

Solutions:

-

Modify the mobile phase: Adding a small amount of a polar solvent modifier can improve peak shape. For halogenated aromatic aldehydes, a mobile phase of ethyl acetate in hexanes is a good starting point.[5] If you observe tailing, adding a very small amount (e.g., 0.1-0.5%) of acetic acid to the eluent can sometimes help by protonating the silica surface and reducing interactions.[6]

-

Use a different stationary phase: If tailing persists, consider using neutral alumina as the stationary phase instead of silica gel.

-

Ensure proper sample loading: Do not overload the column. A general rule of thumb is to use a 1:40 ratio of crude material to silica gel by weight.[7] Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation.

-

Question: I am having trouble separating my product from a closely related isomeric impurity. What can I do?

Answer:

Separating isomers can be one of the most challenging purification tasks.

-

Causality: Isomers often have very similar polarities, making them difficult to resolve on a standard silica gel column.

-

Solutions:

-

Optimize the mobile phase: Use a shallow solvent gradient or run the column isocratically with a solvent system that gives a good separation on the TLC plate (Rf values between 0.2 and 0.4).

-

Use a high-performance stationary phase: Finer mesh silica gel (e.g., 230-400 mesh) provides a greater surface area and can improve resolution.[6]

-

Consider alternative chromatography modes: If normal-phase chromatography is unsuccessful, reversed-phase chromatography (e.g., with a C18 column) may provide a different selectivity for the isomers.[8]

-

Distillation Issues

Question: My 3,6-Dichloro-2-fluorobenzaldehyde is decomposing in the distillation pot, turning dark, and I am getting a low yield. What is the cause?

Answer:

Aromatic aldehydes can be sensitive to high temperatures and air oxidation.

-

Causality: Prolonged heating can cause polymerization or decomposition of the aldehyde. The presence of oxygen can lead to the formation of the corresponding carboxylic acid.

-

Solutions:

-

Use vacuum distillation: 3,6-Dichloro-2-fluorobenzaldehyde should be purified by reduced pressure distillation to lower the boiling point and minimize thermal stress.[1]

-

Ensure an inert atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation.

-

Control the temperature: Use a heating mantle with a temperature controller and a stir bar to ensure even heating and prevent bumping. Do not overheat the distillation pot.

-

Minimize distillation time: Use an appropriately sized distillation flask and a well-insulated apparatus to ensure an efficient distillation process.

-

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 3,6-Dichloro-2-fluorobenzaldehyde?

A1: Based on common synthetic routes for similar halogenated benzaldehydes, the likely impurities include:

-

Unreacted starting material: e.g., 3,6-dichloro-2-fluorotoluene.

-

Partially chlorinated intermediates: e.g., 3,6-dichloro-2-fluorobenzyl chloride.

-

Over-oxidation product: 3,6-dichloro-2-fluorobenzoic acid.[6]